molecular formula C8H18ClN B13581744 Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride

Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride

Cat. No.: B13581744
M. Wt: 163.69 g/mol
InChI Key: ADNOXYGKNDZZOV-UHFFFAOYSA-N
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Description

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is a primary amine hydrochloride characterized by a cyclopentane ring substituted with a methyl group and a methylamine-bearing methyl side chain. Its structure combines steric bulk from the cyclopentyl group with the reactivity of a primary amine, making it a compound of interest in pharmaceutical synthesis and organic chemistry. The hydrochloride salt enhances its stability and solubility, facilitating its use in controlled reactions.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

N-methyl-1-(1-methylcyclopentyl)methanamine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-8(7-9-2)5-3-4-6-8;/h9H,3-7H2,1-2H3;1H

InChI Key

ADNOXYGKNDZZOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride typically involves the reaction of 1-methylcyclopentylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Primary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride involves

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Amine Hydrochlorides

Compound Name Core Structure Amine Type Substituents Key Applications/Properties
Methyl[(1-methylcyclopentyl)methyl]amine HCl Cyclopentane Primary Methyl group on ring and amine Pharmaceutical intermediates
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentane Secondary Ester group, methylamine Synthetic intermediates (EP 4 374 877)
[(1-Methylcyclopropyl)methyl]amine HCl Cyclopropane Primary Methyl group on ring Specialty chemical synthesis
Methyl diethanol amine (MDEA) Linear chain Tertiary Two ethanol groups CO₂ capture (2.63 mmol/g capacity)
Methylammonium chloride Linear chain Primary None (simplest methylamine salt) Laboratory reagent

Key Observations :

  • Ring Size Effects : Cyclopentane (5-membered) derivatives exhibit greater steric hindrance and conformational flexibility compared to cyclopropane (3-membered) analogues, influencing reactivity in nucleophilic substitutions .
  • Amine Classification : Primary amines (e.g., target compound) exhibit higher nucleophilicity but lower CO₂ adsorption efficiency compared to tertiary amines like MDEA, which rely on activated mechanisms for CO₂ interaction .

Functional and Application-Based Comparison

Table 2: Performance in CO₂ Capture

Compound Amine Type CO₂ Adsorption Capacity Mechanism Limitations
MDEA-impregnated carbon Tertiary 2.63 mmol/g Chemical-physical Requires activator (e.g., piperazine)
Methyl[(1-methylcyclopentyl)methyl]amine HCl Primary Not reported Predominantly chemical Likely lower thermal stability
Methylammonium chloride Primary N/A N/A Limited to lab-scale uses

Insights :

  • MDEA’s tertiary amine structure enables efficient CO₂ capture via carbamate formation, whereas primary amines like the target compound may form stronger carbamates but suffer from oxidative degradation .

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